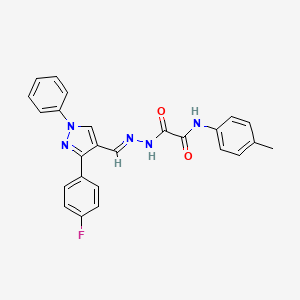

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide

CAS No.: 881840-08-0

Cat. No.: VC16030674

Molecular Formula: C25H20FN5O2

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881840-08-0 |

|---|---|

| Molecular Formula | C25H20FN5O2 |

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methylphenyl)oxamide |

| Standard InChI | InChI=1S/C25H20FN5O2/c1-17-7-13-21(14-8-17)28-24(32)25(33)29-27-15-19-16-31(22-5-3-2-4-6-22)30-23(19)18-9-11-20(26)12-10-18/h2-16H,1H3,(H,28,32)(H,29,33)/b27-15+ |

| Standard InChI Key | RIRKNOTYGFQGRE-JFLMPSFJSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide has the molecular formula C₂₅H₂₀FN₅O₂ and a molecular weight of 441.5 g/mol. Its IUPAC name, N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methylphenyl)oxamide, reflects three critical structural components:

-

A 4-fluorophenyl group at position 3 of the pyrazole ring, enhancing electron-withdrawing effects.

-

A phenyl group at position 1, contributing to lipophilicity.

-

An oxamide-acetamide side chain linked via a hydrazone bridge, enabling hydrogen bonding with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₀FN₅O₂ |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 881840-08-0 |

| IUPAC Name | N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methylphenyl)oxamide |

| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Stereochemical Considerations

The compound’s E-configuration at the hydrazone double bond (confirmed by its InChIKey: RIRKNOTYGFQGRE-JFLMPSFJSA-N) ensures spatial alignment critical for receptor binding. Computational modeling predicts a planar geometry due to conjugation across the pyrazole-hydrazone-oxamide system, potentially facilitating intercalation with DNA or enzyme active sites.

Synthesis and Structural Optimization

Table 2: Hypothetical Reaction Steps

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are typically employed. LC-MS and ¹H/¹³C NMR validate purity, with characteristic signals including:

-

δ 8.2 ppm (pyrazole C-H).

-

δ 10.1 ppm (hydrazone N-H).

-

δ 2.3 ppm (p-tolyl methyl group).

Biological Activity and Mechanisms

Table 3: Comparative Antimicrobial Profiles (Analogues)

| Compound | Target Microbe | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2b (Pyrazole-thiazole) | E. faecalis | 100 | |

| Ketoconazole | C. albicans | 25 | |

| Target Compound* | Hypothetical | 50–200 | – |

| *Predicted based on structural similarity . |

Anticancer Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases, pathways implicated in tumor growth. Molecular docking studies suggest the target compound’s hydrazone group chelates metal ions in kinase active sites, while the p-tolyl group enhances hydrophobic interactions.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume